N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a thiophene sulfonyl group and a 3-cyano-4,5-dimethylthiophene carboxamide moiety. Its structural complexity arises from the integration of two thiophene rings, a sulfonyl linker, and a cyano substituent, which collectively influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S3/c1-11-12(2)25-17(13(11)10-18)19-16(21)14-6-3-4-8-20(14)26(22,23)15-7-5-9-24-15/h5,7,9,14H,3-4,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMRIDFPSZBTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a thiophene group and a cyano group, which are known for their biological relevance. The structural formula is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator of various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound:
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Research has also focused on the antimicrobial properties:
- The compound showed significant inhibition against Gram-positive and Gram-negative bacteria in laboratory settings.
- Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective: To evaluate the cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Findings: The compound induced apoptosis in a dose-dependent manner with IC50 values of 25 μM for A549 and 30 μM for MCF7 cells.
-
Antimicrobial Screening :
- Objective: To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Findings: The compound exhibited MIC values of 15 μg/mL against Staphylococcus aureus and 20 μg/mL against Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide | Moderate anticancer activity |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide | Limited antimicrobial properties |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide | Notable enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting potential applications in treating bacterial infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, offering insights into its role in drug development for conditions like cancer or metabolic disorders.
Materials Science
The unique properties of this compound allow for exploration in materials science:
- Conductive Polymers : Due to its thiophene structure, it can be incorporated into conductive polymer matrices for electronic applications.
- Sensors : Its chemical reactivity can be harnessed in sensor technology for detecting specific biomolecules or environmental pollutants.
Biological Research
Research indicates that compounds with similar structural characteristics exhibit significant biological activities:
- Cellular Studies : Investigations into how this compound interacts with cellular pathways can provide insights into its mechanism of action.
- Pharmacological Studies : In vivo studies assessing the efficacy and safety profile of the compound are essential for understanding its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various thiophene derivatives found that compounds structurally related to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration could lead to new antibiotics.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the potential of similar compounds to inhibit key enzymes involved in cancer metabolism. Preliminary results indicate that this compound may serve as a lead compound for developing novel anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The compound shares functional group similarities with N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2 in ). Both feature cyano and thiophenyl groups, but the latter includes a pyridine ring and styryl substituents. Compound 2 exhibited moderate insecticidal activity against cowpea aphids (LD₅₀ = 12.3 μg/mL), attributed to its extended conjugation and electron-withdrawing cyano group enhancing target binding .
Structural and Crystallographic Comparisons
N-(2-Nitrophenyl)thiophene-2-carboxamide () provides a crystallographic benchmark. Its dihedral angles between the thiophene and benzene rings (8.50–13.53°) are critical for intermolecular interactions, such as C–H⋯O and C–H⋯S bonds . The queried compound’s 4,5-dimethylthiophene group likely increases steric hindrance, reducing rotational freedom and altering packing efficiency compared to the nitro-substituted analog. Such differences may impact solubility and crystallization behavior, which are vital for pharmaceutical formulation.
Piperidine-2-Carboxamide Derivatives in Pharmaceuticals
lists (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride as an impurity in mepivacaine manufacturing. This highlights the pharmaceutical relevance of piperidine carboxamides, where the 2,6-dimethylphenyl group enhances local anesthetic activity through hydrophobic interactions . The queried compound’s thiophene sulfonyl group introduces sulfonamide functionality, which is associated with enzyme inhibition (e.g., carbonic anhydrase) and improved pharmacokinetic profiles.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparisons
Table 2: Crystallographic Parameters (Dihedral Angles)
Key Research Findings and Implications
- Synthetic Pathways: The queried compound likely employs condensation and cyclization steps akin to and , utilizing thiophene carbonyl chlorides and amine precursors. Ethanol or acetonitrile reflux conditions are common .
- Pharmacological Potential: Thiophene sulfonamides (as in the queried compound) are understudied compared to benzene sulfonamides but offer enhanced electronic diversity for targeting enzymes .
- Stability Considerations: Piperidine carboxamides () are prone to hydrolysis under acidic conditions; the cyano group in the queried compound may mitigate this by stabilizing the amide bond .
Q & A
Basic Research Questions
Q. What synthetic routes and characterization methods are recommended for this compound?
- Methodology :
-
Synthesis : Use reflux conditions with equimolar reactants in acetonitrile (evaporative crystallization) . For heterocyclic derivatives, employ Lawesson’s reagent for thionation and cyclization .
-
Characterization :
-
NMR : 1H and 13C NMR to confirm backbone connectivity and substituent positions (e.g., thiophene rings, piperidine moieties) .
-
IR : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
-
Mass Spectrometry : Confirm molecular weight via high-resolution MS .
-
Crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement) .
- Data Table : Example Characterization Parameters
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| 1H NMR | δ 7.05–7.11 (thiophene-H) | Confirm regiochemistry |
| 13C NMR | δ 165–175 (C=O) | Validate carboxamide |
| IR | 1675 cm⁻¹ (C≡N stretch) | Confirm cyano group |
Q. How are key structural features (e.g., regiochemistry, stereochemistry) confirmed experimentally?
- Methodology :
- X-ray Diffraction : Resolve crystal packing and dihedral angles (e.g., 8.5–13.5° between aromatic rings) using SHELX refinement .
- Chiral Chromatography : Separate enantiomers if asymmetric centers exist (e.g., piperidine ring) .
- NOE Experiments : Determine spatial proximity of substituents in solution-phase NMR .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis or reaction conditions?
- Methodology :
- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Modeling : Optimize yield/purity via central composite designs .
- Data Table : Example DoE Factors for Synthesis Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Positive correlation (R² = 0.89) |
| Solvent | Acetonitrile vs. DMF | DMF increases cyclization rate |
| Reaction Time | 1–4 hrs | Plateau after 3 hrs |
Q. What computational strategies predict reactivity or regioselectivity in derivative synthesis?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., Vilsmeier formylation at electron-rich positions) .
- Machine Learning : Train models on existing reaction datasets to prioritize conditions (e.g., ICReDD’s computational-experimental feedback loop) .
Q. How to resolve discrepancies in biological activity data across assays?
- Methodology :
- Assay Standardization : Replicate under controlled conditions (e.g., pH, cell line, solvent) .
- Meta-Analysis : Apply statistical tests (e.g., ANOVA) to identify outlier datasets .
- Mechanistic Studies : Use knockout models or isotopic labeling to validate targets .
Q. Best practices for analyzing crystallographic data and intermolecular interactions?
- Methodology :
- Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H⋯O/S) using SHELXL .
- Packing Diagrams : Visualize weak interactions (e.g., π-π stacking) with Mercury software .
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C–H⋯O (nitro) | 2.45 | 145 |
| C–H⋯S (thiophene) | 3.12 | 132 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
